molecular formula C16H22N4O5S B12157712 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one

7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one

Cat. No.: B12157712
M. Wt: 382.4 g/mol
InChI Key: YNXHJYMWKGEHEW-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one is a synthetic small molecule featuring a phthalazin-1(2H)-one core substituted with two methoxy groups at positions 7 and 6. The compound also includes a piperazine ring modified with a methylsulfonyl (-SO₂CH₃) group at the 4-position, connected via a methylene (-CH₂-) linker to the phthalazinone scaffold. The methylsulfonyl group on the piperazine ring distinguishes it from other analogs, likely influencing solubility, electronic properties, and target binding affinity.

Properties

Molecular Formula

C16H22N4O5S

Molecular Weight

382.4 g/mol

IUPAC Name

7,8-dimethoxy-2-[(4-methylsulfonylpiperazin-1-yl)methyl]phthalazin-1-one

InChI

InChI=1S/C16H22N4O5S/c1-24-13-5-4-12-10-17-20(16(21)14(12)15(13)25-2)11-18-6-8-19(9-7-18)26(3,22)23/h4-5,10H,6-9,11H2,1-3H3

InChI Key

YNXHJYMWKGEHEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCN(CC3)S(=O)(=O)C)OC

Origin of Product

United States

Preparation Methods

The synthesis of 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include dehydrating agents and chloropyrimidines . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, utilizing techniques such as solvent extraction and recrystallization.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for further research in pharmacology:

Anticancer Activity

Recent studies have demonstrated that derivatives of phthalazinones possess significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one have shown promising results against:

  • HCT-116 (Colorectal Cancer) : IC50 values suggest effective inhibition of cell proliferation.
  • MDA-MB-231 (Breast Cancer) : Similar cytotoxicity profiles were observed, indicating potential for therapeutic use in breast cancer treatment .

Antibacterial Activity

The compound has also been tested for antibacterial properties. In vitro studies indicate that it exhibits activity against common pathogens such as:

  • Staphylococcus aureus
  • Escherichia coli
    Inhibition zones were measured, with certain derivatives showing significant antibacterial effects .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one with target proteins. These studies reveal:

  • Binding Affinity : The compound demonstrates a favorable binding profile with vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for angiogenesis in tumors.
  • Ligand-Receptor Interactions : Detailed interactions at the molecular level have been characterized, supporting its potential as an anti-cancer agent .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of phthalazine derivatives, 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one was found to induce apoptosis in HCT-116 cells. The mechanism involved the activation of caspase pathways leading to cell death. The study concluded that this compound could be further developed into a therapeutic agent for colorectal cancer .

Case Study 2: Antibacterial Properties

Another research focused on the antibacterial efficacy of this compound against resistant strains of bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics. This suggests a potential role in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several phthalazinone-based molecules reported in the literature. Below is a detailed comparison of its chemical and pharmacological properties with key analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Log D/Solubility
7,8-Dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one C₁₇H₂₂N₄O₅S (est.) ~410.44 (est.) 7,8-dimethoxy; 4-(methylsulfonyl)piperazine Not reported
Olaparib (4-[(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)methyl]phthalazin-1(2H)-one) C₂₄H₂₃FN₄O₃ 434.46 Cyclopropylcarbonyl-piperazine; 4-fluorophenyl Log D = 1.49; Poorly soluble
4-(3-((4-Benzoylpiperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one (A12) C₂₈H₂₆FN₄O₂ 477.20 Benzoyl-piperazine; 4-fluorobenzyl Not reported
4-(4-Fluoro-3-((4-(4-methoxybenzoyl)piperazin-1-yl)methyl)benzyl)phthalazin-1(2H)-one (A13) C₂₉H₂₈FN₄O₃ 507.22 4-methoxybenzoyl-piperazine; 4-fluorobenzyl Not reported
4-(3-((4-(4,4-Difluorocyclohexane-1-carbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one (A22) C₂₇H₂₉F₃N₄O₂ 499.23 4,4-Difluorocyclohexane-carbonyl-piperazine; 4-fluorobenzyl Not reported

Key Observations:

  • Substituent Diversity : The target compound’s 4-(methylsulfonyl)piperazine group is distinct from the acylated (e.g., benzoyl, cyclopropanecarbonyl) or alkylated piperazine moieties in analogs. The methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance polarity and hydrogen-bonding capacity compared to the electron-rich aromatic acyl groups in A12 and A13 .
  • Methoxy vs. Fluoro Substituents: Unlike Olaparib and A12–A22 (which feature fluorinated benzyl groups), the target compound lacks fluorine but includes methoxy groups on the phthalazinone core. Methoxy groups typically increase lipophilicity but may reduce metabolic stability compared to fluorine .

Pharmacological and Binding Properties

While specific activity data for the target compound are unavailable, insights can be drawn from structurally related molecules:

  • PARP Inhibition: Olaparib’s phthalazinone core and piperazine-linked aromatic substituents are critical for PARP-1/2 inhibition. Replacement of the cyclopropylcarbonyl group (Olaparib) with methylsulfonyl (target compound) may alter binding to the PARP NAD⁺-binding domain due to differences in steric and electronic effects .
  • Kinase Modulation: Piperazine-containing phthalazinones (e.g., A12–A22) have shown activity against kinases like EGFR and VEGFR2. The methylsulfonyl group in the target compound could influence kinase selectivity by modifying interactions with hydrophobic or polar residues in the ATP-binding pocket .
  • Solubility and Permeability : Olaparib’s Log D (1.49) reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility. The methylsulfonyl group in the target compound may increase solubility compared to Olaparib’s cyclopropylcarbonyl group but reduce passive diffusion .

Biological Activity

7,8-Dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a PARP-1 inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical structure and properties of 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one are as follows:

PropertyValue
Common Name 7,8-Dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one
CAS Number 1401592-33-3
Molecular Formula C₁₆H₂₂N₄O₅S
Molecular Weight 382.4 g/mol

PARP-1 Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibition of PARP-1 has significant implications for cancer therapy, particularly in tumors with defective DNA repair pathways.

A study published in PubMed indicated that derivatives of phthalazin-1-one exhibited inhibitory potencies comparable to or higher than the clinically used PARP inhibitor AZD-2281. Among these derivatives, the compound demonstrated notable efficacy, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one exerts its biological effects involves the competitive inhibition of PARP enzymes. By binding to the catalytic domain of PARP-1, this compound prevents the polymerization of ADP-ribose chains on target proteins, thereby impairing the DNA repair process and leading to increased sensitivity of cancer cells to DNA-damaging agents .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antitumor Activity : In vitro assays demonstrated that treatment with 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one resulted in significant cytotoxic effects against various cancer cell lines. The compound was particularly effective against ovarian and breast cancer cell lines, indicating its potential utility in treating these malignancies .
  • Pharmacokinetics and Toxicity : The pharmacokinetic profile of this compound has been evaluated in animal models. Preliminary results suggest favorable absorption and distribution characteristics with manageable toxicity levels. Further studies are warranted to establish a comprehensive safety profile .
  • Combination Therapies : Research indicates that combining this compound with traditional chemotherapeutics enhances therapeutic efficacy by exploiting the compromised DNA repair mechanisms in cancer cells. This synergistic effect could lead to improved outcomes in patients with resistant tumors .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of phthalazinone derivatives typically involves condensation reactions and functional group modifications. For example, describes the reaction of phthalazinone derivatives with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under controlled heating (steam bath, 2 hours) to introduce chlorinated substituents. To adapt this for the target compound:

  • Key Steps :
    • Start with a 7,8-dimethoxyphthalazin-1(2H)-one core.
    • Introduce the piperazine-methylene group via nucleophilic substitution using 4-(methylsulfonyl)piperazine.
    • Optimize solvent choice (e.g., ethanol for recrystallization, as in ) and stoichiometry (1:1 molar ratio of reactants).
  • Critical Parameters :
    • Reaction temperature: Excessive heat may degrade the methylsulfonyl group.
    • Purification: Use column chromatography or HPLC to isolate the product from byproducts (e.g., unreacted starting materials) .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?

Answer:

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and methylsulfonyl (δ ~3.1 ppm for CH₃, δ ~110–120 ppm for SO₂) groups. Compare with reference data for phthalazinones ( ).
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₉H₂₄N₄O₅S: 444.14 g/mol).
  • Chromatographic Methods :
    • HPLC-PDA : Use a C18 column with a water/acetonitrile gradient to assess purity (>95%) and detect impurities (e.g., des-methylsulfonyl byproducts) .

Advanced: How does the methylsulfonyl-piperazine moiety influence biological activity compared to other PARP inhibitors like Olaparib?

Answer:

  • Structural Comparison :
    • Olaparib ( ) contains a cyclopropylcarbonyl-piperazine group, while the target compound substitutes this with a methylsulfonyl-piperazine. The sulfonyl group enhances solubility and hydrogen-bonding potential but may reduce membrane permeability.
  • Mechanistic Insights :
    • PARP inhibition relies on binding to the NAD⁺ site. The methylsulfonyl group’s electron-withdrawing nature may strengthen interactions with catalytic residues (e.g., tyrosine or histidine).
    • highlights PARP inhibitors in clinical trials; comparative molecular docking studies are recommended to evaluate binding affinity differences .

Advanced: How can researchers resolve contradictions in anti-proliferative data across different cancer cell lines?

Answer:

  • Experimental Design :
    • Use standardized protocols (e.g., MTT assay, ) with triplicate measurements and include positive controls (e.g., Olaparib).
    • Account for cell line-specific factors:
  • PARP expression levels : Quantify via Western blot.
  • BRCA mutation status : BRCA-deficient cells are more sensitive to PARP inhibitors.
  • Data Interpretation :
    • Statistical analysis (p < 0.05, ) and dose-response curves (IC₅₀ values) can clarify potency variations. Contradictions may arise from off-target effects or differential metabolic activation .

Advanced: What structural modifications could improve this compound’s pharmacokinetic (PK) profile?

Answer:

  • Piperazine Modifications :
    • demonstrates that alkylation of the piperazine nitrogen (e.g., methyl groups) enhances metabolic stability.
    • Replace the methylsulfonyl group with a bioisostere (e.g., sulfonamide) to balance solubility and permeability.
  • Phthalazinone Core Adjustments :
    • Introduce fluorine at the 4-position (as in Olaparib, ) to improve bioavailability.
    • Optimize logP via substituent tuning (e.g., replace methoxy with trifluoromethoxy) to enhance blood-brain barrier penetration .

Advanced: How can researchers validate the compound’s mechanism of action beyond PARP inhibition?

Answer:

  • Target Engagement Assays :
    • Cellular PARylation Assay : Measure poly-ADP-ribose levels via immunofluorescence (reduction indicates PARP inhibition).
    • CRISPR Knockout Models : Compare activity in PARP1/2-KO vs. wild-type cells.
  • Off-Target Screening :
    • Use kinome profiling or thermal shift assays to identify unintended targets (e.g., kinases or epigenetic regulators) .

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